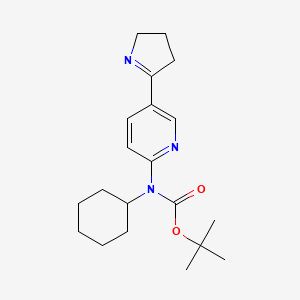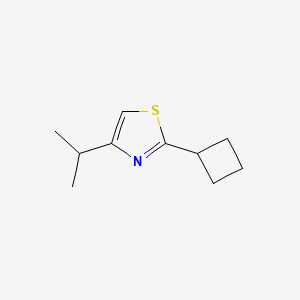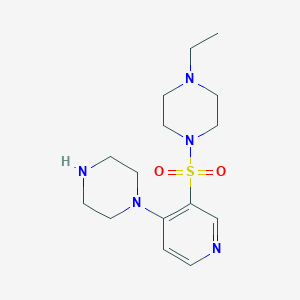
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene. The reaction is carried out at elevated temperatures, followed by purification steps such as extraction and recrystallization .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can explain their antipsychotic effects . The compound may also inhibit certain enzymes or receptors involved in microbial growth, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine can be compared with other piperazine derivatives such as:
1-Methylpiperazine: Known for its use in the synthesis of pharmaceuticals.
1-Isopropylpiperazine: Used as an intermediate in organic synthesis.
3-(1-Piperazinyl)-1,2-benzisothiazole: Exhibits antipsychotic activity and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H25N5O2S |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
1-ethyl-4-(4-piperazin-1-ylpyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C15H25N5O2S/c1-2-18-9-11-20(12-10-18)23(21,22)15-13-17-4-3-14(15)19-7-5-16-6-8-19/h3-4,13,16H,2,5-12H2,1H3 |
Clave InChI |
RTKGLXKDLJWRDV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


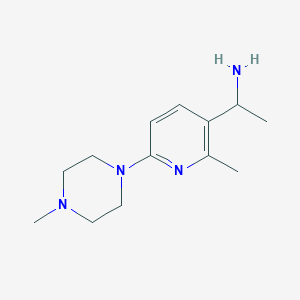
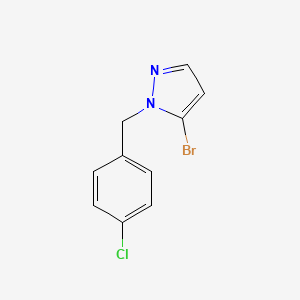

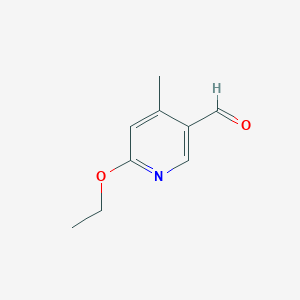
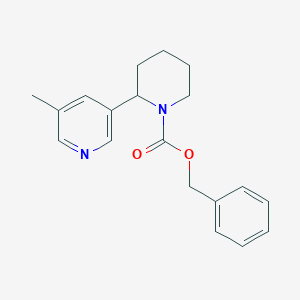

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B15058019.png)
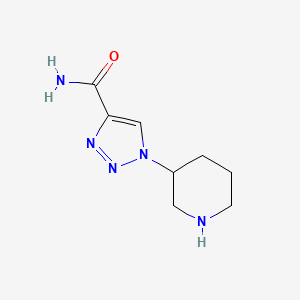
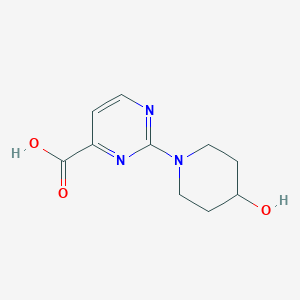

![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B15058042.png)
